3-Fluoro-N-methyl-5-vinylbenzamide
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Overview
Description
3-Fluoro-N-methyl-5-vinylbenzamide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-5-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoyl chloride, N-methylamine, and vinyl magnesium bromide.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzoyl chloride with N-methylamine to form 3-fluoro-N-methylbenzamide.
Vinylation: The intermediate 3-fluoro-N-methylbenzamide is then subjected to a vinylation reaction using vinyl magnesium bromide under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methyl-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Fluoro-N-methyl-5-vinylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-5-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The vinyl group may also play a role in binding to hydrophobic pockets within target molecules, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-methylbenzamide: Lacks the vinyl group, which may affect its reactivity and binding properties.
N-methyl-5-vinylbenzamide: Does not contain the fluorine atom, potentially reducing its ability to form strong interactions with biological targets.
3-Fluoro-5-vinylbenzamide: Missing the methyl group, which could influence its solubility and overall chemical behavior.
Uniqueness
3-Fluoro-N-methyl-5-vinylbenzamide is unique due to the combination of the fluorine atom, methyl group, and vinyl group
Properties
IUPAC Name |
3-ethenyl-5-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-7-4-8(10(13)12-2)6-9(11)5-7/h3-6H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGKDLIZJJXXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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